2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE
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Overview
Description
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of 2-chlorobenzylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling .
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
- **2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(2,5-DICHLOROPHENYL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{3-[(2-CHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(3,4-DICHLOROPHENYL)ETHAN-1-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 2-chlorophenyl and 3,4-dichlorophenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H16Cl3N3O |
---|---|
Molecular Weight |
444.7g/mol |
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C22H16Cl3N3O/c23-16-6-2-1-5-15(16)12-27-19-7-3-4-8-20(19)28(22(27)26)13-21(29)14-9-10-17(24)18(25)11-14/h1-11,26H,12-13H2 |
InChI Key |
BMMGOCNWJXRCPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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